molecular formula C18H14N2O4S B2841798 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 921569-79-1

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2841798
CAS No.: 921569-79-1
M. Wt: 354.38
InChI Key: RVHGEJPBCREHRS-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a benzofuran, thiazole, and furan moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

    Chemical Biology: Employed as a probe to study enzyme activities and protein interactions.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of thiazole derivatives often involves interactions with biological targets through the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Future Directions

Thiazoles continue to be a focus of research due to their wide range of biological activities . Future research may involve the synthesis of new thiazole derivatives and the exploration of their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step reactions. One common approach is:

    Formation of the Benzofuran Moiety: Starting with 7-ethoxybenzofuran, which can be synthesized through the cyclization of 2-ethoxyphenol with ethyl bromoacetate.

    Thiazole Ring Formation: The benzofuran derivative is then reacted with thioamide and α-haloketone under basic conditions to form the thiazole ring.

    Furan-2-carboxamide Formation: The final step involves the coupling of the thiazole derivative with furan-2-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran, thiazole, and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(thiazol-2-yl)furan-2-carboxamide: Lacks the benzofuran moiety.

    N-(4-(benzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide: Lacks the ethoxy group.

    N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide: Contains a methoxy group instead of an ethoxy group.

Uniqueness

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to the presence of the ethoxy group on the benzofuran ring, which may influence its biological activity and chemical reactivity.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c1-2-22-13-6-3-5-11-9-15(24-16(11)13)12-10-25-18(19-12)20-17(21)14-7-4-8-23-14/h3-10H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHGEJPBCREHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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